molecular formula C19H28FN3O4S B2419182 N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898415-13-9

N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2419182
CAS No.: 898415-13-9
M. Wt: 413.51
InChI Key: HYGXBWKAMOMLNN-UHFFFAOYSA-N
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Description

N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H28FN3O4S and its molecular weight is 413.51. The purity is usually 95%.
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Scientific Research Applications

Development of α1-Adrenoceptor Antagonists

Research on arylsulfonamide derivatives, including structures similar to N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, has led to the development of new α1-adrenoceptor antagonists with a uroselective profile. These compounds display high affinity for α1-adrenoceptors, indicating potential therapeutic applications in treating conditions such as hypertension and benign prostatic hyperplasia (A. Rak et al., 2016).

Oxidative Enantioselective α-Fluorination

The compound's structural framework has been utilized in studies exploring oxidative enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis. This research highlights the compound's role in advancing synthetic methodologies for constructing chiral molecules, which are crucial in drug development and material science (Fangyi Li et al., 2014).

Selective 5-HT7 Receptor Ligands

Studies involving N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives have identified compounds acting as selective 5-HT7 receptor antagonists. This research is significant for developing new treatments for central nervous system (CNS) disorders, including depression and anxiety, where selective serotonin receptor modulation is a key therapeutic strategy (V. Canale et al., 2016).

Tumor Necrosis Factor-α (TNF-α) Inhibition

The exploration of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, related to the discussed compound, has provided insights into selective inhibition of TNF-α. These findings have implications for treating chronic inflammatory diseases by targeting TNF-α, a critical cytokine involved in the inflammatory response (A. Venkatesan et al., 2004).

Anticancer Activity

Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has demonstrated promising anticancer activities. The synthesis and evaluation of these compounds underscore the potential for developing new therapeutic agents against cancer, showcasing the versatility of the chemical framework in medicinal chemistry applications (A. Rehman et al., 2018).

Properties

IUPAC Name

N-butyl-N'-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O4S/c1-2-3-12-21-18(24)19(25)22-13-11-16-6-4-5-14-23(16)28(26,27)17-9-7-15(20)8-10-17/h7-10,16H,2-6,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGXBWKAMOMLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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